2-chloro-N-{[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-nitrobenzamide
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Overview
Description
2-chloro-N-{[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-nitrobenzamide is a complex organic compound that features a benzoxazole ring, multiple halogen substitutions, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-nitrobenzamide typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Halogenation: Introduction of chlorine and fluorine atoms into the benzoxazole ring can be done using halogenating agents such as N-chlorosuccinimide and Selectfluor.
Thiocarbamoylation: The benzoxazole derivative is then reacted with thiocarbamoyl chloride to introduce the thiocarbamoyl group.
Coupling with 4-nitrobenzoyl Chloride: Finally, the compound is coupled with 4-nitrobenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine group under catalytic hydrogenation conditions.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The benzoxazole ring can participate in various coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Reduction: Formation of 2-chloro-N-{[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-aminobenzamide.
Substitution: Formation of derivatives with various nucleophiles replacing the halogen atoms.
Coupling: Formation of more complex benzoxazole derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Drug Development: Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent due to its ability to interact with various biological targets.
Industry
Material Science: Used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-nitrobenzamide
- 2-chloro-N-{[2-(4,5-difluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-nitrobenzamide
Uniqueness
The presence of both chlorine and fluorine atoms in the benzoxazole ring, along with the nitro group, makes 2-chloro-N-{[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-nitrobenzamide unique. This combination of substituents can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H10Cl2F2N4O4S |
---|---|
Molecular Weight |
523.3 g/mol |
IUPAC Name |
2-chloro-N-[[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-nitrobenzamide |
InChI |
InChI=1S/C21H10Cl2F2N4O4S/c22-13-6-10(29(31)32)2-3-11(13)19(30)28-21(34)26-9-1-4-18-17(5-9)27-20(33-18)12-7-15(24)16(25)8-14(12)23/h1-8H,(H2,26,28,30,34) |
InChI Key |
LXSAQWCXWNJRSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N=C(O2)C4=CC(=C(C=C4Cl)F)F |
Origin of Product |
United States |
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